

# Infinium Array Lab Technical Support Center

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## Compound of Interest

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Illumina Infinium array platform.

## I. Lab Setup and Best Practices

Proper laboratory setup is critical to prevent contamination and ensure high-quality data. The Infinium assay involves a pre-amplification (pre-amp) and a post-amplification (post-amp) stage. To prevent cross-contamination, these two areas must be physically separated.

**Q1:** What are the essential principles for setting up a laboratory for Infinium array experiments?

**A1:** The cornerstone of a successful Infinium lab setup is the strict physical separation of pre-amplification (pre-amp) and post-amplification (post-amp) work areas. This is crucial to prevent contamination of sensitive pre-amp reagents and samples with amplified DNA, which can lead to inaccurate and unreliable results.<sup>[1][2][3]</sup> A unidirectional workflow, moving from the pre-amp to the post-amp area, should be strictly enforced.<sup>[3]</sup>

Key recommendations include:

- **Dedicated Equipment:** Each area must have its own dedicated set of equipment, including lab coats, gloves, safety glasses, pipettes, centrifuges, heat blocks, and heat sealers.<sup>[1][2][3]</sup> Equipment should never be shared between the two areas.
- **Separate Facilities:** Whenever possible, use separate sinks and water purification systems for each area.<sup>[1][2]</sup>

- Reagent and Supply Management: All reagents and supplies should be stored in the pre-amp area and moved to the post-amp area as needed.[2] Never move reagents or supplies from the post-amp area back to the pre-amp area.
- Regular Decontamination: Establish a routine daily and weekly cleaning schedule for both areas using a 10% bleach solution.[1][2][3] Pay special attention to "hot spots" that are frequently touched, such as door handles, and clean these daily.[2][3]

Q2: What is the recommended cleaning and maintenance schedule for an Infinium lab?

A2: A consistent cleaning and maintenance schedule is vital for optimal assay performance.

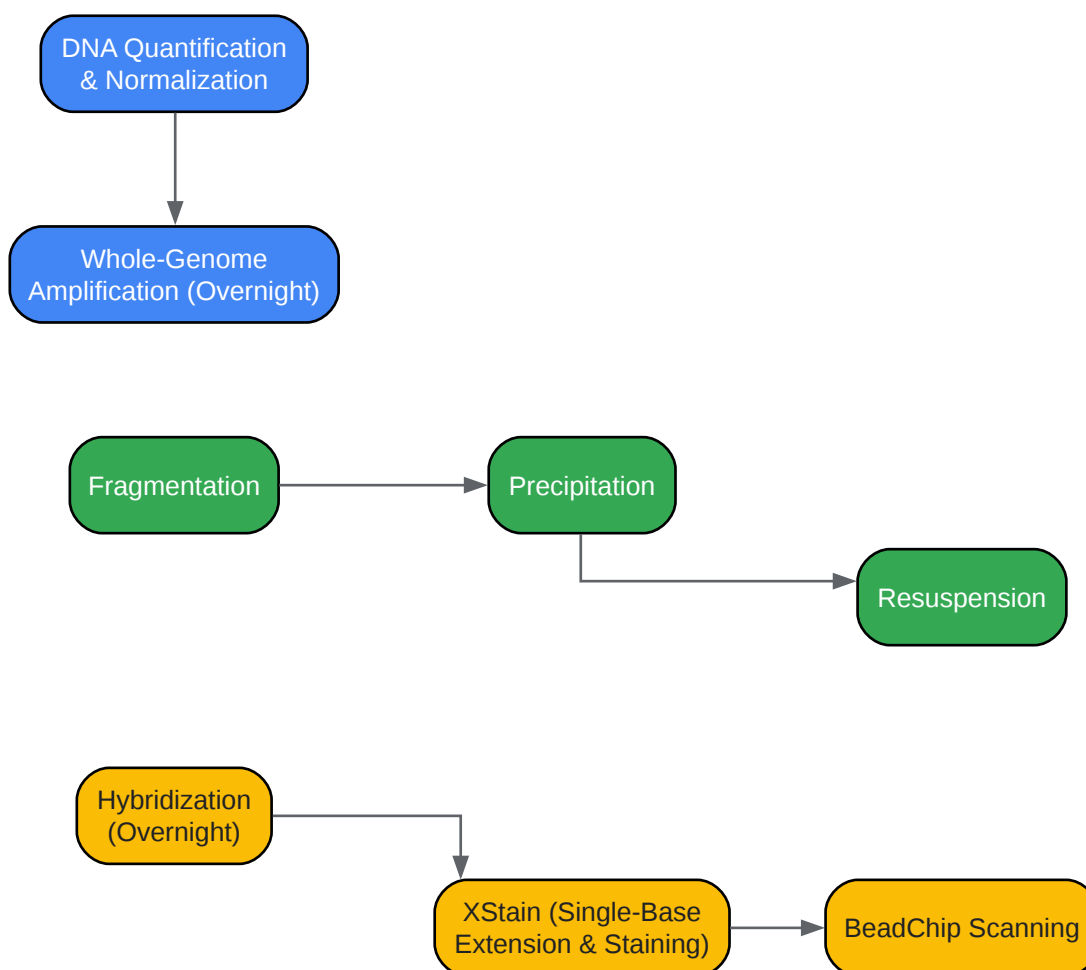
Frequency	Task	Area	Notes
Daily	Clean "hot spots" (e.g., door handles, pipette barrels, centrifuge controls) with 10% bleach solution. <a href="#">[2]</a> <a href="#">[3]</a>	Pre-amp & Post-amp	Allow bleach vapors to fully dissipate before starting any lab work to prevent sample and reagent degradation. <a href="#">[2]</a>
Power cycle automated liquid handling robots (if applicable).	Post-amp		
Check system fluid levels in water circulators.	Post-amp		
Weekly	Thoroughly clean all laboratory surfaces and instruments with 10% bleach solution. <a href="#">[1]</a> <a href="#">[2]</a>	Pre-amp & Post-amp	
Mop floors with 10% bleach solution. <a href="#">[3]</a>	Pre-amp & Post-amp		
As Needed	Clean any items that fall on the floor immediately with a 10% bleach solution. <a href="#">[2]</a> <a href="#">[3]</a>	Pre-amp & Post-amp	Wear gloves when handling any item that has fallen on the floor. <a href="#">[2]</a> <a href="#">[3]</a>
Periodically	Calibrate pipettes (annually recommended). <a href="#">[4]</a>	Pre-amp & Post-amp	
Perform preventative maintenance on major equipment (e.g., iScan scanner, liquid	Post-amp		

handling robots) as recommended by the manufacturer.[1]

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## II. Experimental Protocols & Workflows

The Infinium assay is a multi-day protocol involving several key stages. Below is a high-level overview and a visualization of the workflow.



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Infinium Assay 3-Day Workflow

### Detailed Methodologies

#### 1. DNA Quantification and Normalization (Day 1 - Pre-Amp)

- Objective: To accurately quantify genomic DNA and normalize the concentration for optimal amplification.
- Protocol:
  - Quantify double-stranded DNA using a fluorometric method such as Qubit or PicoGreen. [5][6] UV spectrophotometry is not recommended as it does not accurately measure double-stranded DNA.
  - Assess DNA purity using a spectrophotometer. Aim for a 260/280 ratio of 1.8-2.0 and a 260/230 ratio of approximately 2.0-2.2.[5]
  - Normalize the DNA concentration to a target of 50 ng/μL.[1] The total DNA input required will depend on the specific Infinium BeadChip being used, typically ranging from 200 to 750 ng.[5]

## 2. Whole-Genome Amplification (Day 1 - Pre-Amp)

- Objective: To isothermally amplify the normalized genomic DNA.
- Protocol:
  - Prepare the amplification master mix according to the specific Infinium assay protocol.
  - Dispense the master mix into a 96-well plate.
  - Add the normalized DNA samples to the respective wells.
  - Seal the plate and incubate overnight according to the protocol's specified temperature and duration.

## 3. Fragmentation (Day 2 - Post-Amp)

- Objective: To enzymatically fragment the amplified DNA into smaller pieces for efficient hybridization.
- Protocol:

- Thaw the fragmentation reagents.
- Add the fragmentation mix to each well of the amplification plate.
- Seal the plate and incubate at 37°C for the time specified in the protocol.[\[1\]](#) This is an endpoint fragmentation process.

#### 4. Precipitation (Day 2 - Post-Amp)

- Objective: To purify the fragmented DNA from the enzymatic reaction components.
- Protocol:
  - Add the precipitation solution to each well.
  - Seal the plate, mix thoroughly, and incubate.
  - Centrifuge the plate to pellet the DNA. A blue pellet should be visible.
  - Carefully decant the supernatant immediately after centrifugation.[\[1\]](#)
  - Air-dry the pellet.

#### 5. Resuspension (Day 2 - Post-Amp)

- Objective: To resuspend the purified DNA pellet in the hybridization buffer.
- Protocol:
  - Add the resuspension buffer (RA1) to each well.
  - Seal the plate and vortex until the pellet is fully dissolved.
  - Incubate as specified in the protocol.

#### 6. Hybridization (Day 2-3 - Post-Amp)

- Objective: To hybridize the fragmented DNA to the probes on the BeadChip.

- Protocol:
  - Denature the resuspended DNA samples at the recommended temperature.
  - Dispense the denatured DNA onto the appropriate sections of the BeadChip.
  - Assemble the BeadChip into the hybridization chamber.
  - Incubate in a hybridization oven overnight at the specified temperature and humidity.

#### 7. XStain and Scanning (Day 3 - Post-Amp)

- Objective: To perform single-base extension and fluorescently stain the hybridized DNA, followed by imaging the BeadChip.
- Protocol:
  - Wash the BeadChips to remove unhybridized and non-specifically bound DNA.
  - Perform the single-base extension and staining reactions using the XStain reagents in a flow-through chamber.
  - Coat the BeadChip with the XC4 reagent and dry.
  - Scan the BeadChip using an Illumina iScan or HiScan system.

## III. Troubleshooting Guides

This section addresses specific issues that may arise during the Infinium assay.

### DNA Input and Quality

Q3: What are the DNA input requirements for the Infinium assay?

A3: The quality and quantity of the input DNA are critical for the success of the Infinium assay.

Parameter	Recommendation	Notes
DNA Input Amount	200 - 750 ng (depending on the BeadChip)[5]	For MethylationEPIC arrays, a minimum of 250 ng is required, with 500-1000 ng recommended for optimal results.[7]
DNA Concentration	Target of 50 ng/μL[1]	-
Quantification Method	Double-stranded DNA specific fluorometric method (e.g., Qubit, PicoGreen)[5][6]	UV spectrophotometry is not recommended for quantification.
Purity (A260/280)	1.8 - 2.0[5][8]	Indicates freedom from protein contamination.
Purity (A260/230)	~2.0 - 2.2[5][8]	Indicates freedom from contaminants like salts and solvents.
DNA Integrity	High molecular weight DNA is preferred. The minimum recommended fragment size is 2 kb.[9]	While there are no strict DNA Integrity Number (DIN) cut-offs, highly degraded DNA may perform poorly.[9]
Buffer Composition	Low EDTA concentration (<1 mM) is recommended. Tris-HCl or nuclease-free water are suitable elution buffers.[8][9]	EDTA can inhibit enzymatic reactions.

Q4: My DNA samples are from FFPE tissue. What special considerations are there?

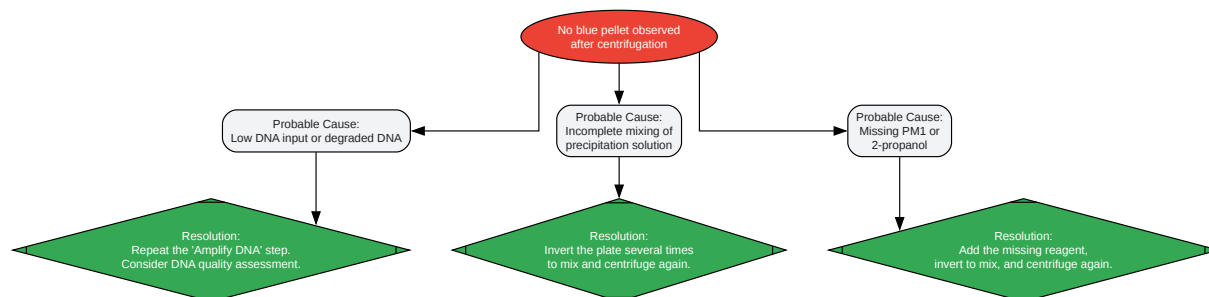
A4: DNA from Formalin-Fixed Paraffin-Embedded (FFPE) tissues is often degraded and may require special handling. Illumina offers the Infinium HD FFPE QC and DNA Restoration Kits.[9] The QC kit uses a qPCR-based assay to determine if the DNA is suitable for restoration.[6] The restoration kit can repair degraded DNA, making it amplifiable for the Infinium assay.[9]

## Assay Failures and Low-Quality Data



Q5: I don't see a blue pellet after the precipitation step. What should I do?

A5: This is a common issue with several potential causes.



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### Troubleshooting: No Blue Pellet

Q6: The blue pellet did not dissolve after adding the resuspension buffer. What could be the problem?

A6: Incomplete resuspension can be caused by a few factors:

- Air bubbles: An air bubble at the bottom of the well can prevent the pellet from mixing with the resuspension buffer (RA1). To resolve this, pulse centrifuge the plate to 280 x g to remove the air bubble, then re-vortex the plate at 1800 rpm for 1 minute.[\[10\]](#)
- Insufficient vortexing: The vortex speed may not be high enough. Check the vortexer's speed setting and recalibrate if necessary. Re-vortex the plate at 1800 rpm for 1 minute.[\[10\]](#)
- Insufficient incubation: The plate may not have incubated long enough for the pellet to dissolve. Incubate the plate for an additional 30 minutes, ensuring the cover mat is properly

sealed to prevent evaporation.[\[10\]](#)

Q7: My sample call rates are low (<99%). How can I troubleshoot this?

A7: Low call rates can stem from issues with the sample, the assay processing, or data analysis. A call rate above 99% is generally expected for high-quality human samples.[\[11\]](#)[\[12\]](#)

Symptom	Probable Cause	Troubleshooting Steps
Low call rates across most samples	Systematic assay processing issue (e.g., incorrect temperatures, reagent problems).	Review the GenomeStudio Controls Dashboard for sample-independent control failures. <a href="#">[13]</a> Check lab tracking forms for any deviations from the protocol.
Poor cluster separation.	In GenomeStudio, try reclustering the SNPs on only the high-quality samples. <a href="#">[11]</a>	
Incorrect GenCall score cutoff.	The default no-call threshold is 0.15. Adjusting this may impact call rates, but should be done with caution to avoid compromising accuracy. <a href="#">[11]</a> <a href="#">[14]</a>	
Low call rates for a subset of samples	Poor DNA quality of those specific samples.	Review the 10% GC scores and Log R Ratio deviation for the affected samples in GenomeStudio. <a href="#">[11]</a> <a href="#">[12]</a> Consider excluding these samples from further analysis.
Cross-sample contamination.	In GenomeStudio, use the Genome Viewer to check the B Allele Frequency plot for more than the expected three bands, which can indicate contamination. <a href="#">[15]</a>	
Large chromosomal abnormalities (in the case of tumor samples).	These can be biological reasons for low call rates and may not indicate a technical failure. <a href="#">[11]</a>	

## IV. FAQs

Q8: What are the sample-independent and sample-dependent controls in the Infinium assay, and how are they used for troubleshooting?

A8: The Infinium assay includes internal control probes on the BeadChip to monitor different stages of the assay. These are visualized in the GenomeStudio Controls Dashboard and are crucial for troubleshooting.[\[13\]](#)

- **Sample-Independent Controls:** These controls assess the performance of the assay steps that occur on the BeadChip itself, independent of the sample DNA. They include controls for staining, extension, hybridization, and target removal.[\[13\]](#) Failure in these controls often points to a problem with a specific reagent or a step in the post-amplification workflow.
- **Sample-Dependent Controls:** These controls rely on the presence of sample DNA and assess both the quality of the DNA and the overall assay performance. They include controls for non-specific binding, non-polymorphic sites, and stringency.[\[13\]](#) Failures in these controls can indicate issues with the input DNA quality or problems in the earlier stages of the assay, such as amplification.

Q9: Can I reuse any of the reagents in the Infinium assay?

A9: In general, it is not recommended to reuse reagents to avoid contamination and ensure optimal performance. However, diluted XC4 reagent can be reused up to six times over a two-week period for a maximum of 24 BeadChips.[\[4\]](#) Always use fresh reagents for each batch of plates and discard unused reagents according to your facility's standards.

Q10: What is the purpose of the XC4 reagent?

A10: XC4 is a coating agent applied to the BeadChip before scanning. It helps to protect the BeadChip surface and is essential for proper imaging by the iScan or HiScan system. It is important to ensure that the XC4 coating is evenly applied and that any excess is removed from the underside of the BeadChip before scanning.

Q11: How should I store the RA1 reagent?

A11: The RA1 reagent is used at two different points in the Infinium assay. Between uses, it should be stored at -20°C.<sup>[1]</sup> It's important to handle RA1 with care and use appropriate personal protective equipment as it contains formamide, which is a probable reproductive toxin.<sup>[1]</sup>

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